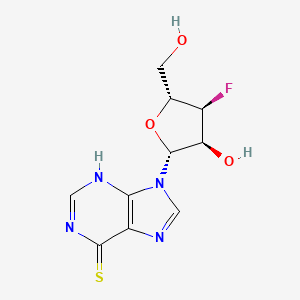
(2R,3S,4S,5R)-4-Fluoro-5-(hydroxymethyl)-2-(6-mercapto-9H-purin-9-yl)tetrahydrofuran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,4S,5R)-4-Fluoro-5-(hydroxymethyl)-2-(6-mercapto-9H-purin-9-yl)tetrahydrofuran-3-ol is a complex organic compound that features a tetrahydrofuran ring substituted with a fluorine atom, a hydroxymethyl group, and a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R)-4-Fluoro-5-(hydroxymethyl)-2-(6-mercapto-9H-purin-9-yl)tetrahydrofuran-3-ol typically involves multi-step organic synthesis. Key steps may include:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of the Purine Derivative: This step may involve nucleophilic substitution reactions where the purine derivative is introduced.
Hydroxymethylation: The hydroxymethyl group can be introduced through reactions involving formaldehyde or other suitable reagents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Reaction Conditions: Optimization of temperature, pressure, and solvent conditions.
Purification: Techniques such as chromatography and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.
Reduction: The purine derivative can be reduced under specific conditions to modify its functional groups.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Modified purine derivatives.
Substitution Products: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry
Synthesis of Analogues: Used as a precursor for synthesizing analogues with potential biological activity.
Biology
Enzyme Inhibition Studies: Investigated for its ability to inhibit specific enzymes due to its structural similarity to natural substrates.
Medicine
Antiviral Research: Explored for its potential antiviral properties, particularly against purine-utilizing viruses.
Industry
Pharmaceutical Development: Used in the development of new pharmaceutical compounds with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of (2R,3S,4S,5R)-4-Fluoro-5-(hydroxymethyl)-2-(6-mercapto-9H-purin-9-yl)tetrahydrofuran-3-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may:
Inhibit Enzyme Activity: By mimicking natural substrates and binding to the active site of enzymes.
Modulate Receptor Function: By binding to receptors and altering their activity.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4S,5R)-4-Fluoro-5-(hydroxymethyl)-2-(9H-purin-9-yl)tetrahydrofuran-3-ol: Lacks the mercapto group.
(2R,3S,4S,5R)-4-Fluoro-5-(hydroxymethyl)-2-(6-mercapto-9H-purin-9-yl)tetrahydrofuran-2-ol: Different position of the hydroxyl group.
Uniqueness
Fluorine Substitution: The presence of a fluorine atom can significantly alter the compound’s reactivity and biological activity.
Mercapto Group: The mercapto group can enhance binding affinity to certain molecular targets.
Properties
Molecular Formula |
C10H11FN4O3S |
|---|---|
Molecular Weight |
286.29 g/mol |
IUPAC Name |
9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione |
InChI |
InChI=1S/C10H11FN4O3S/c11-5-4(1-16)18-10(7(5)17)15-3-14-6-8(15)12-2-13-9(6)19/h2-5,7,10,16-17H,1H2,(H,12,13,19)/t4-,5-,7-,10-/m1/s1 |
InChI Key |
XNAQDSXVPVCTCS-QYYRPYCUSA-N |
Isomeric SMILES |
C1=NC(=S)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O |
Canonical SMILES |
C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















